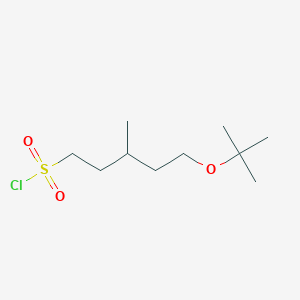
5-(Dimethylamino)pentanimidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)pentanimidamide dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N4. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pentanimidamide dihydrochloride typically involves the reaction of dimethylamine with pentanenitrile, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and effectiveness of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)pentanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions can include a variety of derivatives, such as amides, amines, and nitriles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Dimethylamino)pentanimidamide dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)pentanimidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-(Dimethylamino)pentanimidamide dihydrochloride include:
Dansyl chloride: Known for its use in fluorescence labeling and protein sequencing.
Dimethylaminopropylamine: Used in the synthesis of surfactants and as a curing agent for epoxy resins.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity, which make it particularly useful in certain chemical reactions and research applications. Its stability and ease of handling also contribute to its widespread use in various fields.
Propriétés
Formule moléculaire |
C7H19Cl2N3 |
|---|---|
Poids moléculaire |
216.15 g/mol |
Nom IUPAC |
5-(dimethylamino)pentanimidamide;dihydrochloride |
InChI |
InChI=1S/C7H17N3.2ClH/c1-10(2)6-4-3-5-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H |
Clé InChI |
OVSMYSAQZQRPLH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCC(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)


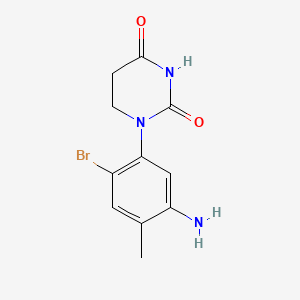



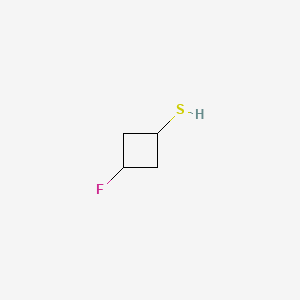
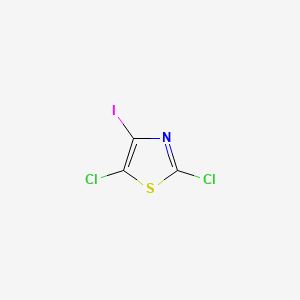

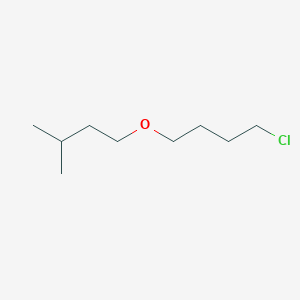
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
